

A Technical Guide to the Low-Temperature Physical Properties of Bromine Mononitrate (BrONO₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromine nitrate*

Cat. No.: *B14655920*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical properties of bromine mononitrate (BrONO₂) with a specific focus on its characteristics at low temperatures. It includes key quantitative data, detailed experimental and computational methodologies, and a visualization of its primary synthesis pathways.

Introduction

Bromine mononitrate (BrONO₂), an inorganic compound derived from bromine and nitric acid, is a highly reactive and unstable substance of significant interest in atmospheric chemistry.^[1] Its role in tropospheric and stratospheric processes, particularly its heterogeneous chemistry on aerosols at low temperatures, necessitates a thorough understanding of its fundamental physical properties.^{[2][3][4]} The compound is an unstable yellow liquid that readily decomposes at temperatures above 0 °C, making its synthesis and characterization challenging and primarily confined to controlled laboratory settings at low temperatures.^[1] This guide synthesizes available data on its structural, spectroscopic, and thermodynamic properties under these conditions.

Physical and Chemical Properties

Bromine mononitrate is characterized as a yellow liquid with a melting point of -42 °C.[\[1\]](#) It is noted to be soluble in trichlorofluoromethane and carbon tetrachloride.[\[1\]](#) Due to its thermal instability, it decomposes above 0 °C.[\[1\]](#)

Tabulated Physical Data

The following tables summarize the key quantitative physical data for BrONO₂.

Table 1: General Physical Properties

Property	Value	Notes	Source(s)
Chemical Formula	BrNO₃	-	[1] [5]
Molar Mass	141.91 g/mol	-	[1]
Appearance	Yellow liquid	-	[1]
Melting Point	-42 °C (231 K)	-	[1]
Boiling Point	Decomposes > 0 °C	Thermally unstable.	[1]

| Solubility | Soluble | In trichlorofluoromethane and CCl₄. |[\[1\]](#) |

Table 2: Crystallographic Data

Property	Value	Notes	Source(s)
Crystal System	Orthorhombic	Predicted	[6]
Space Group	P2 ₁ 2 ₁ 2 ₁	Predicted	[6]
Band Gap	2.21 eV	Predicted	[6]

| Formation Energy | -0.536 eV/atom | Predicted |[\[6\]](#) |

Table 3: Computed Molecular Geometry

Parameter	HF/3-21G	MP3/6-31+G**	Notes	Source(s)
Bond Lengths (Å)				
Br - O	1.8356	1.8495	The Br-O bond is notably long.	
O - N	1.4373	1.4280	-	
N - O (terminal 1)	1.2153	1.1994	-	
N - O (terminal 2)	1.2191	1.1993	-	
Bond Angles (°)				
The molecule has a planar structure (Point Group Cs).				

| Br - O - N | Not specified | Not specified | A recent DFT study noted this angle is large.[\[7\]](#) ||

Table 4: Computed Vibrational Frequencies

Mode	Symmetry	Frequenc	IR	Frequenc	IR	Source(s)
		y (cm ⁻¹) (HF/3- 21G)	Intensity (km mol ⁻¹) (HF/3- 21G)	y (cm ⁻¹) (MP3/6- 31+G**)	Intensity (km mol ⁻¹) (MP3/6- 31+G**)	
1	A'	1440	356.13	1862	436.83	
2	A'	1234	372.90	1405	302.03	
3	A'	977	131.33	882	294.44	
4	A'	816	32.84	799	4.63	
5	A'	687	7.02	675	28.00	
6	A'	424	4.86	414	0.55	
7	A'	236	1.62	228	0.49	
8	A''	743	36.79	761	11.87	

| 9 | A" | 101 | 1.23 | 131 | 0.17 | |

Table 5: Thermochemical and Ionization Data

Property	Value	Method	Source(s)
Heat of Formation (298.15 K)	10.1 kcal/mol	Predicted via isodesmic reactions (CCSD(T)/TZ2P)	[7]
Appearance Energy (NO ₂ ⁺)	10.6 eV	Photoionization (PI)	[5]

| Appearance Energy (BrO⁺) | 11.62 eV | Photoionization (PI) | [5] |

Experimental and Computational Protocols

The inherent instability of bromine mononitrate necessitates specialized low-temperature techniques for its synthesis and characterization.

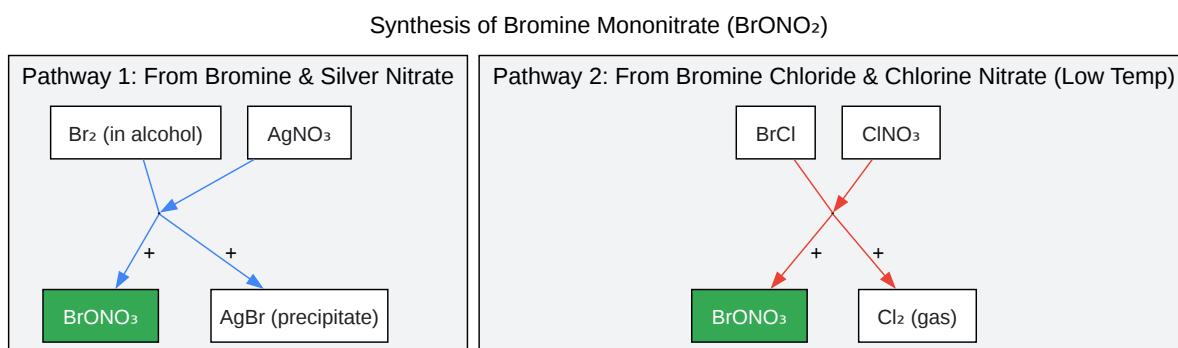
Synthesis Protocols

Two primary methods for the synthesis of bromine mononitrate have been reported:

- Reaction of Silver Nitrate with Bromine: This method involves the reaction of silver nitrate (AgNO_3) with an alcoholic solution of bromine (Br_2). The reaction yields bromine mononitrate and a silver bromide (AgBr) precipitate.[\[1\]](#)
 - Reaction: $\text{Br}_2 + \text{AgNO}_3 \rightarrow \text{BrNO}_3 + \text{AgBr}$
- Reaction of Bromine Chloride with Chlorine Nitrate: This synthesis is performed at low temperatures and involves reacting bromine chloride (BrCl) with chlorine nitrate (ClNO_3). This produces bromine mononitrate and chlorine gas (Cl_2).[\[1\]](#)
 - Reaction: $\text{BrCl} + \text{ClNO}_3 \rightarrow \text{BrNO}_3 + \text{Cl}_2$

Characterization Methodologies

- Spectroscopic Analysis: The gas-phase vibrational spectrum of BrONO_2 has been investigated experimentally.[\[7\]](#) Computationally, methods such as singles and doubles coupled-cluster theory with a perturbational estimate of triple excitations (CCSD(T)) in conjunction with a triple ζ double polarized (TZ2P) basis set have been used to determine its equilibrium structure, harmonic vibrational frequencies, and infrared intensities.[\[7\]](#) Other computational studies have employed Hartree-Fock (HF) and Møller-Plesset (MP3) theories with various basis sets (e.g., 3-21G, 6-31+G**) to predict molecular geometry and vibrational frequencies.
- Heterogeneous Reactivity Studies: The uptake of BrONO_2 onto sulfuric acid solutions and aerosols at low temperatures has been studied using laminar flow cylindrical reactors.[\[2\]](#)[\[3\]](#) In these experiments, a chemical ionization mass spectrometer (CIMS) is typically used for the sensitive detection of reactants and products.[\[2\]](#)[\[3\]](#)
- Crystallography: The crystal structure has been predicted computationally, identifying the space group as $\text{P}2_1\text{2}_1\text{2}_1$.[\[6\]](#) These predictions are available in resources like the Materials


Project and are cross-referenced with the Inorganic Crystalline Structure Database (ICSD).

[6]

Visualizations

Synthesis Pathways of Bromine Mononitrate

The following diagram illustrates the two principal low-temperature synthesis routes for producing bromine mononitrate.

[Click to download full resolution via product page](#)

Caption: Primary low-temperature synthesis routes for Bromine Mononitrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromine nitrate - Wikipedia [en.wikipedia.org]

- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 3. scite.ai [scite.ai]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. BrONO2 [webbook.nist.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [A Technical Guide to the Low-Temperature Physical Properties of Bromine Mononitrate (BrONO₂)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14655920#physical-properties-of-bromine-mononitrate-at-low-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com